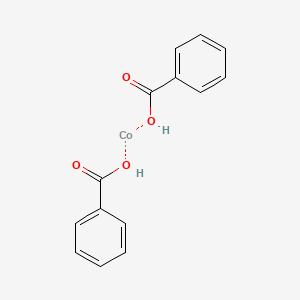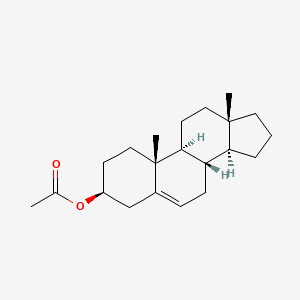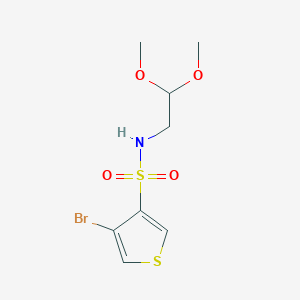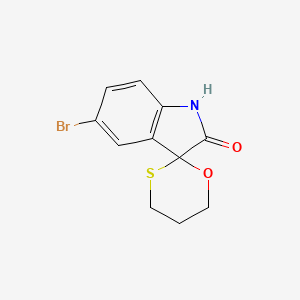![molecular formula C14H23ClN2O2 B13775318 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride CAS No. 69781-36-8](/img/structure/B13775318.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.798 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves several steps. One common method includes the esterification of 4-aminobenzoic acid with 2-methylpropyl alcohol, followed by the formation of the azanium chloride salt. The reaction conditions typically involve the use of a strong acid catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride
Uniqueness
Compared to similar compounds, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other related compounds.
Properties
CAS No. |
69781-36-8 |
|---|---|
Molecular Formula |
C14H23ClN2O2 |
Molecular Weight |
286.80 g/mol |
IUPAC Name |
[2-methyl-1-(propan-2-ylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(2)16-9-14(3,4)18-13(17)11-5-7-12(15)8-6-11;/h5-8,10,16H,9,15H2,1-4H3;1H |
InChI Key |
ZYEKTDLNVTXQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)


![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)


![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
